Cas no 1368775-30-7 (5-Amino-3-bromopyridin-2-ol)

5-Amino-3-bromopyridin-2-ol structure
5-Amino-3-bromopyridin-2-ol structure
商品名:5-Amino-3-bromopyridin-2-ol
CAS番号:1368775-30-7
MF:C5H5BrN2O
メガワット:189.01000
MDL:MFCD21946534
CID:1242482
PubChem ID:74891893

5-Amino-3-bromopyridin-2-ol 化学的及び物理的性質

名前と識別子

    • 5-amino-3-bromo-2(1h)-pyridinone
    • SB53065
    • EN300-783274
    • BS-26651
    • 1368775-30-7
    • MFCD21946534
    • 5-Amino-3-bromopyridin-2(1H)-one
    • 5-Amino-3-bromo-1H-pyridin-2-one
    • G11989
    • CS-0083216
    • 5-amino-3-bromo-1,2-dihydropyridin-2-one
    • AKOS018086435
    • 5-Amino-3-bromopyridin-2-ol
    • MDL: MFCD21946534
    • インチ: InChI=1S/C5H5BrN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9)
    • InChIKey: QKEKBAWTSKGTAU-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=NC(=C1Br)O)N

計算された属性

  • せいみつぶんしりょう: 187.95900
  • どういたいしつりょう: 187.95853g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

  • PSA: 59.14000
  • LogP: 1.71310

5-Amino-3-bromopyridin-2-ol セキュリティ情報

5-Amino-3-bromopyridin-2-ol 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Amino-3-bromopyridin-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D397344-5g
5-Amino-3-bromopyridin-2-ol
1368775-30-7 97%
5g
$800 2023-09-04
eNovation Chemicals LLC
D397344-25g
5-Amino-3-bromopyridin-2-ol
1368775-30-7 97%
25g
$1500 2023-09-04
eNovation Chemicals LLC
D397344-100g
5-Amino-3-bromopyridin-2-ol
1368775-30-7 97%
100g
$2500 2023-09-04
Enamine
EN300-783274-5.0g
5-amino-3-bromo-1,2-dihydropyridin-2-one
1368775-30-7 95%
5g
$720.0 2023-05-29
Enamine
EN300-783274-0.25g
5-amino-3-bromo-1,2-dihydropyridin-2-one
1368775-30-7 95%
0.25g
$119.0 2023-05-29
Enamine
EN300-783274-0.5g
5-amino-3-bromo-1,2-dihydropyridin-2-one
1368775-30-7 95%
0.5g
$188.0 2023-05-29
Alichem
A029016687-1g
5-Amino-3-bromo-2-hydroxypyridine
1368775-30-7 95%
1g
$3,010.80 2022-04-02
Enamine
EN300-783274-1.0g
5-amino-3-bromo-1,2-dihydropyridin-2-one
1368775-30-7 95%
1g
$240.0 2023-05-29
Enamine
EN300-783274-2.5g
5-amino-3-bromo-1,2-dihydropyridin-2-one
1368775-30-7 95%
2.5g
$420.0 2023-05-29
A2B Chem LLC
AE61350-5g
5-Amino-3-bromopyridin-2-ol
1368775-30-7 95%
5g
$793.00 2024-04-20

5-Amino-3-bromopyridin-2-ol 関連文献

5-Amino-3-bromopyridin-2-olに関する追加情報

Recent Advances in the Study of 5-Amino-3-bromopyridin-2-ol (CAS: 1368775-30-7) in Chemical Biology and Pharmaceutical Research

The compound 5-Amino-3-bromopyridin-2-ol (CAS: 1368775-30-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring both amino and bromo substituents on a pyridine scaffold, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of the bromo group offers a reactive site for further functionalization, making it a valuable building block in medicinal chemistry.

One of the key areas of research involving 5-Amino-3-bromopyridin-2-ol is its application in the design of kinase inhibitors. Kinases are critical targets in cancer therapy, and the pyridine core of this compound provides a suitable framework for interacting with kinase active sites. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-Amino-3-bromopyridin-2-ol exhibited potent inhibitory activity against a range of tyrosine kinases, including EGFR and VEGFR. The researchers utilized structure-activity relationship (SAR) studies to optimize the compound's efficacy, highlighting the importance of the bromo substituent in enhancing binding affinity.

In addition to its role in kinase inhibition, 5-Amino-3-bromopyridin-2-ol has shown promise as a precursor for antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel pyridine-based compounds derived from 5-Amino-3-bromopyridin-2-ol, which exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The study emphasized the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead compound for developing new antibiotics. Furthermore, the amino group in the compound was found to facilitate interactions with bacterial enzymes, enhancing its antimicrobial properties.

The synthetic versatility of 5-Amino-3-bromopyridin-2-ol has also been explored in the context of green chemistry. Researchers have developed eco-friendly protocols for its synthesis, minimizing the use of hazardous reagents and solvents. A 2022 publication in Green Chemistry detailed a catalytic method for the bromination of pyridine derivatives, including 5-Amino-3-bromopyridin-2-ol, using sustainable catalysts. This approach not only improved the yield and purity of the compound but also aligned with the growing demand for environmentally benign synthetic routes in pharmaceutical manufacturing.

Despite these advancements, challenges remain in the large-scale production and application of 5-Amino-3-bromopyridin-2-ol. Issues such as regioselectivity in further functionalization and the need for improved pharmacokinetic properties of its derivatives are areas of ongoing research. Future studies are expected to focus on optimizing the compound's synthetic pathways and expanding its therapeutic potential through targeted modifications. Collaborative efforts between academic and industrial researchers will be crucial in addressing these challenges and translating laboratory findings into clinical applications.

In conclusion, 5-Amino-3-bromopyridin-2-ol (CAS: 1368775-30-7) represents a promising scaffold in chemical biology and drug discovery. Its multifaceted applications in kinase inhibition, antimicrobial activity, and green synthesis underscore its importance in contemporary research. As the field continues to evolve, this compound is likely to play a pivotal role in the development of next-generation therapeutics, offering new avenues for addressing unmet medical needs.

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